1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine
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Overview
Description
1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine is a chemical compound with the molecular formula C14H23N3O3S. It is characterized by the presence of a butyl group, a morpholine sulfonyl group, and a benzene ring with two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and water, and the reactions are carried out under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
- 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine
- 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine
Comparison: this compound is unique due to the presence of the butyl group and the morpholine sulfonyl group, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications.
Properties
IUPAC Name |
1-N-butyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-2-3-6-16-14-5-4-12(11-13(14)15)21(18,19)17-7-9-20-10-8-17/h4-5,11,16H,2-3,6-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZIXZHUBFRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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